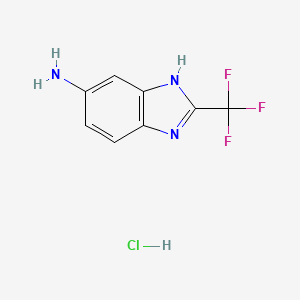

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

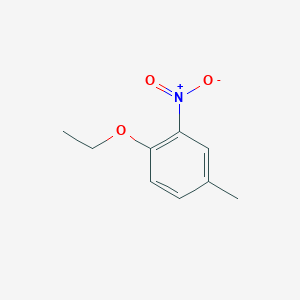

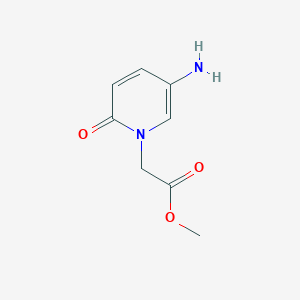

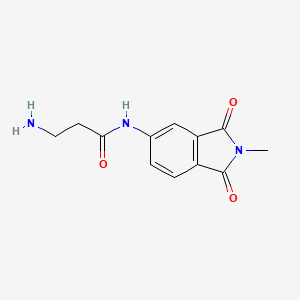

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C8H6F3N3•HCl and a molecular weight of 237.61 .

Molecular Structure Analysis

The molecular structure of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride is defined by its InChI code: 1S/C8H6F3N3.ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;/h1-3H,12H2,(H,13,14);1H . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride are largely determined by its molecular structure. It has a molecular weight of 237.61 . Other properties such as solubility, melting point, and boiling point are not provided in the available resources .Scientific Research Applications

Synthesis and Biological Applications

Antihypertensive Activity : Research has shown the synthesis of derivatives related to 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine with potent antihypertensive effects. These compounds were identified and screened for their antihypertensive activity (Sharma, Kohli, & Sharma, 2010).

Antimicrobial and Genotoxic Properties : Studies have synthesized derivatives of 1H-benzoimidazol-2-ylamine and investigated their antimicrobial and genotoxic activities. Crystal and molecular structures of these derivatives have been determined, showing promising applications in antimicrobial therapies (Benvenuti et al., 1997).

Neuronal Receptor Influence : Modifications of the drug riluzole with trifluoromethyl-containing heterocycles, including derivatives of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine, have been studied. These compounds influence neuronal NMDA receptors and affect the release and reuptake of the neurotransmitter glutamate (Sokolov et al., 2017).

Photoluminescence Applications : Research into benzoimidazole-based ligands, including related structures, has shown potential for applications in photoluminescence. This is particularly relevant in the context of light-emitting devices, with emissions ranging from green to red (Huang et al., 2004).

Synthesis and Characterization

Crystallographic Analysis : Detailed crystallographic analysis and characterization of benzoimidazole derivatives have been conducted, providing insights into their molecular structures and potential applications in various scientific fields (Benvenuti et al., 1995).

Chemical Synthesis Techniques : Advanced techniques in chemical synthesis have been employed to create a range of derivatives related to 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine. These include microwave-promoted synthesis and reactions under various conditions, expanding the possible applications of these compounds (Lei et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(trifluoromethyl)-3H-benzimidazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;/h1-3H,12H2,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELIWBMVPASHHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline](/img/structure/B1369374.png)

![2-[(3,4-Difluorophenyl)formamido]propanoic acid](/img/structure/B1369397.png)